![molecular formula C19H12N4S B2888873 (E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile CAS No. 1017500-40-1](/img/structure/B2888873.png)
(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile, also known as BPTAA, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTAA is a type of acrylonitrile derivative that has been synthesized using various methods.
Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : This compound belongs to a class of chemicals that are crucial in synthesizing heterocyclic compounds, which are significant in drug discovery and development. The synthesis involves Knoevenagel condensation, indicating its utility in creating compounds with potential cytotoxic activities against cancer cell lines. Some derivatives have shown high potency against various human cancer cell lines, highlighting their importance in developing new chemotherapeutic agents (Sa̧czewski et al., 2004).
Antimicrobial and Antifungal Properties : Thiazolyl acrylonitrile derivatives, including compounds with similar structural motifs, exhibit antimicrobial and antifungal activities. Their structure-activity relationship helps in the design of new antimicrobial agents, addressing the need for novel treatments against resistant strains of bacteria and fungi (Hassan et al., 2009).
Regioselective Synthesis : The compound is also involved in regioselective synthesis processes, forming the basis for creating pyrazole scaffolds attached to benzothiazole and benzimidazole moieties. This process is vital for developing compounds with specific biological activities and can lead to the discovery of new drugs with targeted action (Kheder et al., 2014).
Material Science Applications
- Photoinduced Birefringence : The structural characteristics of similar compounds have been exploited in material science, specifically in creating photochromic polymers. These materials exhibit photoinduced birefringence, useful in optical switchers and photonic applications, showcasing the versatility of such compounds beyond biomedical applications (Szukalski et al., 2015).
Acetylcholinesterase Inhibition
- Neurodegenerative Disease Research : Compounds structurally related to (E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile have been identified as selective inhibitors of acetylcholinesterase (AChE), a target for treating neurodegenerative diseases like Alzheimer's. This highlights its potential application in designing new AChE inhibitors, which could lead to the development of therapeutic agents for neurodegenerative disorders (de la Torre et al., 2012).
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4S/c20-11-14(19-22-16-8-4-5-9-17(16)24-19)10-15-12-21-23-18(15)13-6-2-1-3-7-13/h1-10,12H,(H,21,23)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVCRFLBBQSVOV-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.